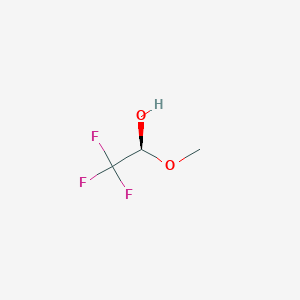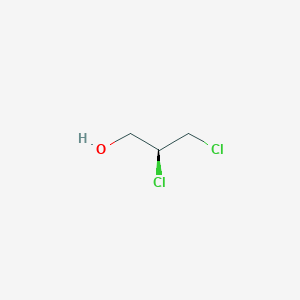![molecular formula C10H16 B8253628 (1S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane](/img/structure/B8253628.png)
(1S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane
Descripción general
Descripción
(1S)-6,6-Dimethyl-2-methylenebicyclo[311]heptane is a bicyclic monoterpene hydrocarbon with the molecular formula C10H16This compound is known for its distinctive pine-like aroma and is widely used in the fragrance and flavor industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane can be achieved through several methods. One common approach involves the catalytic isomerization of α-pinene, another monoterpene, using acidic catalysts such as sulfuric acid or Lewis acids like aluminum chloride. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C .
Industrial Production Methods
Industrial production of this compound often involves the extraction of essential oils from pine trees, followed by fractional distillation to isolate the desired compound. This method is preferred due to its cost-effectiveness and the abundance of natural sources .
Análisis De Reacciones Químicas
Types of Reactions
(1S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pinene oxide using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of the compound can yield pinane, a saturated hydrocarbon.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like bromopinene.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of light or a catalyst.
Major Products Formed
Oxidation: Pinene oxide
Reduction: Pinane
Substitution: Bromopinene, chloropinene
Aplicaciones Científicas De Investigación
(1S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial and insecticidal properties.
Medicine: Investigated for its anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in chemical processes.
Mecanismo De Acción
The mechanism of action of (1S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and pain pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparación Con Compuestos Similares
(1S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane is structurally similar to other monoterpenes such as α-pinene and limonene. it is unique in its specific arrangement of carbon atoms and the presence of a methylene group. This structural uniqueness contributes to its distinct chemical properties and reactivity .
List of Similar Compounds
- α-Pinene
- Limonene
- Camphene
- Myrcene
Propiedades
IUPAC Name |
(1S)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h8-9H,1,4-6H2,2-3H3/t8?,9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTARULDDTDQWMU-GKAPJAKFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(=C)C1C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2CC1CCC2=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details

















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
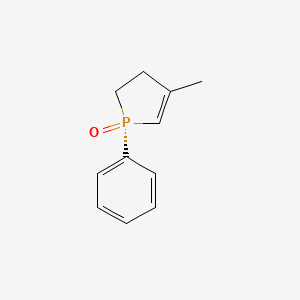
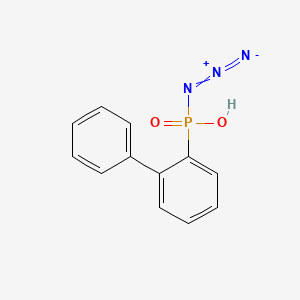
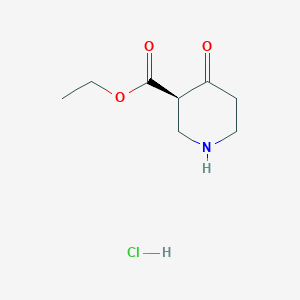
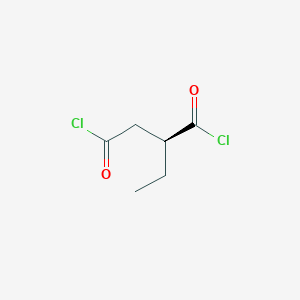
![2-[(2S)-butan-2-yl]-1,3-thiazole](/img/structure/B8253580.png)
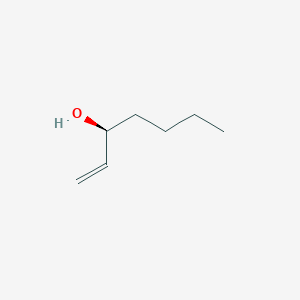
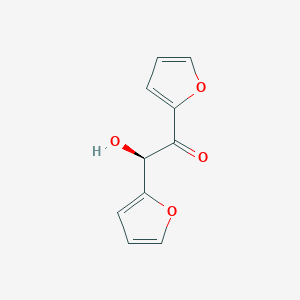
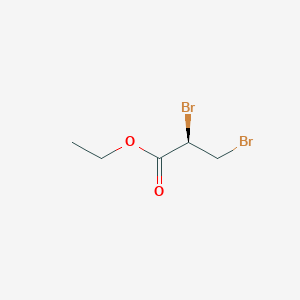

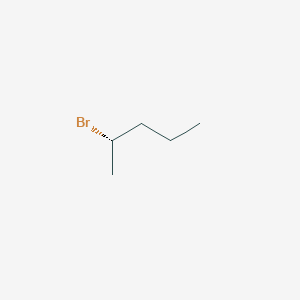
![(3S)-3-[(E)-non-1-enyl]oxolane-2,5-dione](/img/structure/B8253625.png)

